N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide
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Overview
Description
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide is a chemical compound belonging to the class of triazolopyridines, which are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide typically involves the following steps:
Oxidative Cyclization: One common method involves the oxidative cyclization of appropriate precursors using oxidizing agents such as N-Chlorosuccinimide (NCS)[_{{{CITATION{{{_2{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo4,3-a ... - MDPI.
Condensation Reactions: Another approach is the condensation of 1,2,4-triazolo[4,3-a]pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like NCS or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: N-Chlorosuccinimide (NCS), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, acetyl chloride, strong bases like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives
Reduction: Formation of reduced analogs
Substitution: Formation of acetylated or substituted derivatives
Scientific Research Applications
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include other triazolopyridines and related heterocyclic compounds. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their properties and applications.
Properties
CAS No. |
1090718-29-8 |
---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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